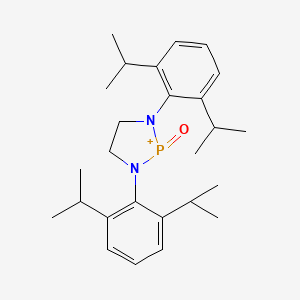
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide is a compound that belongs to the class of diazaphospholidines, which are known for their ability to bind with metals and inhibit cholinesterase, an enzyme crucial for nerve impulse transmission . These compounds are characterized by a five-membered ring containing phosphorus, nitrogen, and carbon atoms.
Synthesis Analysis
The synthesis of diazaphospholidine ligands typically involves the condensation of a diamine with a bis(dimethylamino)arylphosphine . This method has been successfully applied to create a series of mono- and bis(diazaphospholidine) ligands, which have shown excellent results in palladium-catalyzed allylic substitution reactions, forming both C–C and C–N bonds with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of diazaphospholidine derivatives has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 1,3-bis(p-methylphenyl)-2-fluoro-1,3,2-diazaphospholidine-2-oxide reveals that the coordination environment around the phosphorus atom is approximately tetrahedral, and the five-membered ring is slightly puckered .
Chemical Reactions Analysis
Diazaphospholidines are versatile in their chemical reactions. They can undergo aza-Wittig reactions to form various heterocyclic compounds, such as dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives . Additionally, they can interact with chiral α-aminoalkylphosphonates to form diazaphospholidine derivatives with potential stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaphospholidines are influenced by their molecular structure. The tetrahedral coordination around the phosphorus atom and the puckered ring structure may affect their binding affinity to metals and their ability to inhibit cholinesterase . The synthesis methods and the resulting stereochemistry also play a significant role in their catalytic applications and the selectivity of the reactions they are involved in .
科研应用
Crystal Structure Analysis
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide exhibits an ability to bind with metals and inhibit cholinesterase, an enzyme vital in nerve impulse transmission. The crystal structure of similar diazaphospholidines, determined through X-ray diffraction, reveals a slightly puckered five-membered ring containing phosphorus, nitrogen, and carbon atoms, with a nearly tetrahedral coordination around the phosphorus atom (Gholivand & Mojahed, 2008).
Synthesis of Organometallic Derivatives
This compound can be utilized in creating organometallic derivatives. For instance, 1,3-bis(2,6-diisopropylphenyl)-5-methyl-1,3-diaza-4,6-diborabenzenes, synthesized through a cyclocondensation reaction, can be further deprotonated to yield organometallic derivatives. This transformation is significant for understanding the relationship between phenylide-type carbanions and N-heterocyclic carbenes (Krahulic et al., 2009).
C-Functionalization of Diazaborolines
The compound shows potential for C-functionalization of 1,3,2-diazaborolines. This is demonstrated through reactions involving transmetalation, showcasing stability against metal chloride elimination, which opens avenues for further chemical manipulation (Giziroğlu et al., 2008).
Catalytic Activity in Polymerization
Aluminum complexes of triaza framework ligands, synthesized from 1,3-bis(2,6-diisopropylphenyl)-related compounds, show notable catalytic activity in the ring-opening polymerization of ε-caprolactone. This discovery is crucial for developing new catalysts in polymer sciences (Bakthavachalam & Reddy, 2013).
Asymmetric Catalysis Applications
Chiral bis(1,3,2-diazaphospholidines) derived from similar compounds show promise in asymmetric catalysis. For example, in the hydrogenation of certain substrates, they have achieved enantioselectivities up to 96% ee, indicating their potential in asymmetric synthetic processes (Arribas et al., 2013).
性质
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJPWAXZUCDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2OP+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479504 |
Source


|
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide | |
CAS RN |
854929-36-5 |
Source


|
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

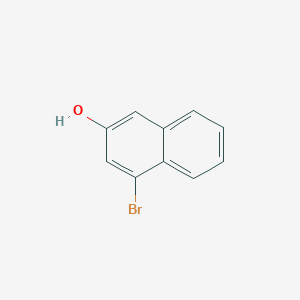
![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
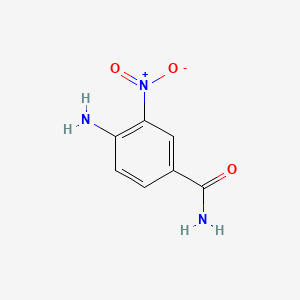
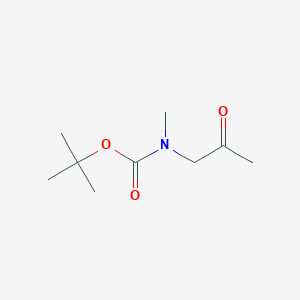


![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
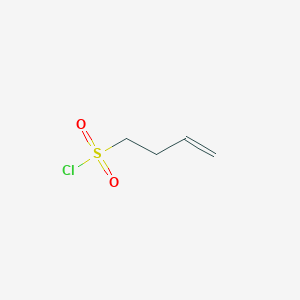
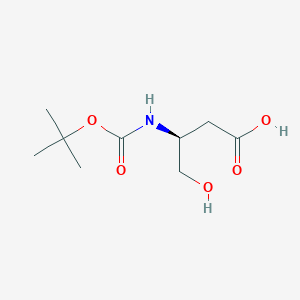
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
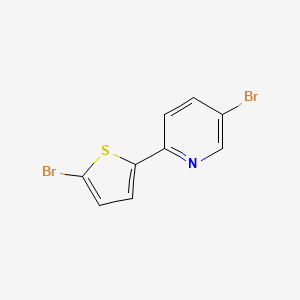

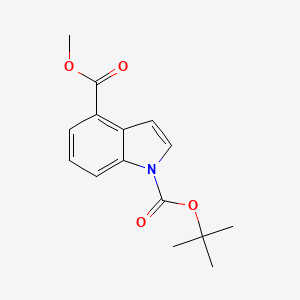
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)